2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine
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Overview
Description
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents and fluorescent dyes. This specific compound features a tetrazole ring, which is often utilized in pharmaceuticals for its bioisosteric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of 9,9-dimethylacridine followed by the introduction of the tetrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the acridine core.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce a wide range of functionalized acridines.
Scientific Research Applications
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. The tetrazole ring may also play a role in enhancing the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
9-Aminoacridine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine compound used as an antiseptic.
Uniqueness
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine is unique due to the presence of the tetrazole ring, which imparts distinct bioisosteric properties and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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